Mitozolomide - 85622-95-3

Mitozolomide

Catalog Number: EVT-276002
CAS Number: 85622-95-3
Molecular Formula: C7H7ClN6O2
Molecular Weight: 242.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mitozolomide is a prodrug of imidazotetrazine alkylating agent with antineoplastic property. Mitozolomide undergoes ring opening upon the nucleophilic attack at C-4 by an activated molecule of water within the major groove of DNA. The resulting bioactive mono-alkyltriazene species are capable of alkylating nucleophilic residues in the immediate vicinity such as N-7 and/or O-6 sites of guanine, thereby causes intra- or inter-stranded DNA cross-links and trigger apoptosis.

Temozolomide

Relevance: Temozolomide is structurally similar to Mitozolomide, with the key difference being the substituent at the 3-position of the imidazotetrazine ring. Temozolomide has a methyl group, while Mitozolomide has a 2-chloroethyl group. Both drugs are believed to exert their antitumor activity through the generation of alkylating species that target DNA. They both exhibit preferential alkylation at the middle guanine in a run of three or more contiguous guanines. [] Furthermore, both drugs show enhanced activity against tumor cell lines deficient in the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). [, , ]

Methylmitozolomide

Compound Description: Methylmitozolomide is a metabolite of Dimethylmitozolomide, formed via hepatic microsomal N-demethylation. It exhibits significant antitumor activity against the TLX5 lymphoma. []

Relevance: Methylmitozolomide is structurally very similar to Mitozolomide, differing only by the presence of a methyl group instead of a 2-chloroethyl group at the N-3 position of the imidazotetrazine ring. This structural similarity results in similar pharmacokinetic profiles and tumor area under the curve values. [] This suggests that Methylmitozolomide might contribute to the overall antitumor activity of Mitozolomide in vivo.

Dimethylmitozolomide

Compound Description: Dimethylmitozolomide is an analogue of Mitozolomide with two methyl groups substituted at the N-3 nitrogen of the imidazotetrazine ring. While it shows less potent in vitro cytotoxicity against the TLX5 lymphoma compared to Mitozolomide, its cytotoxicity is significantly enhanced upon incubation with murine hepatic microsomes. This enhancement is attributed to the conversion of Dimethylmitozolomide to Methylmitozolomide. []

Relevance: Dimethylmitozolomide is structurally related to Mitozolomide, with the key difference being the presence of two methyl groups instead of a 2-chloroethyl group at the N-3 position. In vivo studies in mice bearing the TLX5 lymphoma showed that a significant portion of the administered Dimethylmitozolomide is metabolized to Methylmitozolomide, contributing to its overall antitumor activity. [] This highlights the importance of metabolic activation pathways in the activity of Mitozolomide and its analogues.

5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC)

Relevance: DTIC and Mitozolomide share a similar mechanism of action, both ultimately generating MTIC as the active alkylating species. [, ] Although their structures differ in their initial forms, the commonality in their active metabolite underlines a key pathway in the antitumor activity of Mitozolomide.

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC)

Relevance: Both Mitozolomide and Temozolomide are believed to exert their antitumor activity through the generation of MTIC as a common active metabolite. [, ] This highlights the significance of MTIC as a key alkylating species and suggests that the antitumor effects of both drugs are mediated through a similar mechanism involving DNA damage.

Relevance: The study comparing Methazolastone's activity in DTIC-sensitive and -resistant L-1210 leukemia cells provides valuable insights into the mechanisms of action and resistance associated with Mitozolomide and related imidazotetrazines. The fact that both drugs ultimately generate MTIC suggests overlapping mechanisms, and the observed resistance in the L-1210/BCNU subline, despite similar DNA alkali-labile site formation, highlights the potential role of alternative DNA damage pathways or cellular responses in mediating resistance to these agents. []

1-(2-Chloroethyl)-3-(cis-2-hydroxy)cyclohexyl-1-nitrosourea (cis-2-OH CCNU)

Compound Description: cis-2-OH CCNU is a chloroethylating agent that exhibits preferential alkylation of guanine residues in DNA, particularly those within guanine-rich sequences. []

Relevance: Similar to Mitozolomide, cis-2-OH CCNU demonstrates sequence selectivity in its DNA alkylation pattern, preferentially targeting guanine-rich regions. [] This shared characteristic suggests that both agents might exploit similar DNA structural features or binding affinities to exert their cytotoxic effects.

Relevance: The contrasting DNA alkylation profiles of Mitozolomide and 2-chloroethyl (methylsulfonyl)methanesulfonate highlight the unique sequence selectivity of Mitozolomide and its potential implications for its antitumor activity. [] The lack of sequence specificity observed with 2-chloroethyl (methylsulfonyl)methanesulfonate suggests that other factors beyond the mere presence of a chloroethylating moiety contribute to the selective DNA targeting exhibited by Mitozolomide.

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

Relevance: CCNU and Mitozolomide both function as chloroethylating agents. [, ] Both agents have been shown to induce DNA damage and exhibit activity against various tumor cell lines.

1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea

Relevance: The inclusion of this compound in a study comparing DNA alkylation patterns alongside Mitozolomide and other nitrosoureas suggests that researchers were investigating the impact of halogen substitution on sequence selectivity. []

1-(2-Chloroethyl)-1-nitrosourea

Relevance: Similar to the fluoroethyl analogue, the inclusion of this compound in the DNA alkylation pattern study likely aimed to assess the influence of structural modifications within the nitrosourea class on sequence selectivity, providing a comparative context for Mitozolomide's activity. []

Ethylnitrosourea

Relevance: While Ethylnitrosourea is not a direct analogue of Mitozolomide, it belongs to the same class of alkylating agents - nitrosoureas. The study comparing DNA alkylation patterns included Ethylnitrosourea, suggesting its use as a reference compound to understand the alkylation behavior of Mitozolomide and other related agents. []

Streptozotocin

Relevance: Streptozotocin, like Mitozolomide, acts as an alkylating agent and primarily targets the O6 position of guanine in DNA. [, ] Research has shown that pretreatment with Streptozotocin can enhance the sensitivity of some cancer cells to Mitozolomide, particularly those proficient in repairing O6-alkylations (Mer+ phenotype). [] This suggests a potential synergistic effect arising from the saturation of the DNA repair system by Streptozotocin, allowing for increased DNA damage by Mitozolomide.

Taurine chloroethylnitrosourea

Relevance: Similar to Mitozolomide, Taurine chloroethylnitrosourea belongs to the group of chloroethylating agents and induces DNA damage. [] Studies comparing the cytotoxicity profiles of these agents in ATase-expressing cells provide insights into the impact of alkylation damage on cell survival and highlight the role of DNA repair mechanisms in mediating resistance to these agents.

Overview

Mitozolomide is a synthetic compound belonging to the class of imidazotetrazines, known for its potential as an antitumor agent. It is structurally related to temozolomide, a widely used chemotherapeutic drug for treating glioblastoma and other malignancies. Mitozolomide is characterized by its ability to undergo metabolic activation in vivo, leading to the formation of reactive intermediates that can interact with DNA, thus exhibiting cytotoxic effects against tumor cells.

Source

Mitozolomide was first synthesized in the early 1980s, with its structure being detailed in U.S. Patent 5260291. Research has shown that it is a prodrug that converts into active metabolites capable of methylating DNA . The compound's development was motivated by the need for effective treatments against aggressive tumors, particularly gliomas.

Classification

Mitozolomide falls under the category of alkylating agents, specifically functioning as a methylating agent. This classification is significant as it highlights its mechanism of action—targeting nucleophilic sites on DNA to induce cell death in rapidly dividing cancer cells.

Synthesis Analysis

Methods

The synthesis of mitozolomide involves several key steps, primarily focusing on the formation of the imidazotetrazine ring structure. One notable method includes the reaction of 5-diazoimidazole-4-carboxamide with various reagents, which facilitates the construction of the tetrazine framework .

Technical Details:

  • The initial step often requires careful control of reaction conditions to avoid decomposition.
  • The synthesis typically yields a mixture of products that must be purified through crystallization or chromatography to isolate mitozolomide effectively.
  • High-performance liquid chromatography (HPLC) is commonly employed for quantitative analysis and purity assessment during synthesis .
Molecular Structure Analysis

Structure

Mitozolomide has a complex molecular structure characterized by a fused imidazole and tetrazine ring system. Its molecular formula is C₇H₈N₄O₂, with a molecular weight of approximately 168.17 g/mol.

Data:

  • Molecular Weight: 168.17 g/mol
  • Chemical Structure: The compound features a triazenyl group that plays a crucial role in its reactivity and mechanism of action.
Chemical Reactions Analysis

Reactions

Mitozolomide undergoes hydrolysis in physiological conditions, converting into its active form, 5-(3-methyltriazeno) imidazole-4-carboxamide (MTIC). This transformation is essential for its antitumor activity.

Technical Details:

  • The hydrolysis reaction can be influenced by pH and temperature, affecting the rate at which mitozolomide converts to MTIC.
  • The active metabolites generated from mitozolomide are responsible for methylating DNA at specific sites, particularly the O6 position of guanine residues .
Mechanism of Action

Process

The mechanism of action for mitozolomide involves several steps:

  1. Conversion to Active Metabolite: Upon administration, mitozolomide is rapidly hydrolyzed to form MTIC.
  2. DNA Interaction: The active metabolite then interacts with nucleophilic sites on DNA, primarily targeting guanine bases.
  3. Methylation: This interaction leads to the transfer of a methyl group from MTIC to DNA, resulting in cross-linking and subsequent disruption of DNA replication and transcription processes.

Data:

  • Studies indicate that this methylation process is crucial for inducing apoptosis in tumor cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mitozolomide typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Mitozolomide exhibits stability under acidic conditions but may decompose under alkaline conditions.
  • Melting Point: The melting point ranges around 148°C, which is important for processing and formulation purposes .
Applications

Scientific Uses

Mitozolomide has been primarily researched for its application in oncology, particularly in treating glioblastoma multiforme. Its ability to cross the blood-brain barrier makes it an attractive candidate for brain tumor therapies. Additionally, ongoing studies are exploring its efficacy against other types of cancers and potential combination therapies with other chemotherapeutic agents.

Mechanistic Foundations of Alkylation-Based Cytotoxicity

DNA Methylation Dynamics at O⁶-Guanine and N⁷-Guanine Residues

Temozolomide (TMZ) exerts its primary cytotoxic effects through targeted methylation of specific guanine residues in nuclear DNA. The methylation pattern follows a distinct distribution: approximately 70% at the N7 position of guanine (N7-MeG), 9% at the N3 position of adenine (N3-MeA), and 6% at the O6 position of guanine (O6-MeG) [1] [7]. This differential methylation arises from the electrophilic properties of TMZ's active metabolite, methyldiazonium ion, which preferentially attacks electron-rich sites on purine bases. The biological consequences of these lesions diverge significantly: while N7-MeG and N3-MeA adducts are primarily cytotoxic but rapidly repairable via base excision repair (BER), O6-MeG lesions are highly mutagenic and trigger complex cytotoxic pathways when unrepaired [5] [6].

The lethal potential of O6-MeG lesions stems from their unique interaction with DNA replication machinery. During DNA synthesis, O6-MeG misguides thymine incorporation instead of cytosine, creating an O6-MeG:T mismatch. This mismatch activates the mismatch repair (MMR) system, specifically the MutSα complex (MSH2-MSH6 heterodimer), which initiates excision of the mispaired thymine. However, since the excision machinery cannot correct the persistent O6-MeG lesion, this repair attempt becomes a futile cycle (Figure 1). Repeated cycles of thymine excision and re-incorporation generate persistent DNA single-strand breaks that ultimately progress to lethal double-strand breaks during subsequent replication phases [1] [5] [9].

The cellular response to these lesions depends critically on DNA repair capacity. O⁶-methylguanine-DNA methyltransferase (MGMT) provides the primary defense against O6-MeG lesions through direct damage reversal. This suicide enzyme transfers the methyl group from O6-MeG to its active cysteine residue, irreversibly inactivating itself. Tumors with epigenetic silencing of MGMT via promoter methylation (observed in 45% of glioblastomas) demonstrate significantly enhanced sensitivity to TMZ [1] [4]. Conversely, functional MGMT confers robust resistance, as evidenced by clinical data showing reduced treatment response in MGMT-proficient tumors [5] [10].

Table 1: Comparative Biochemistry of Primary TMZ-Induced DNA Lesions

Methylation SiteRelative FrequencyRepair MechanismPrimary Biological ConsequenceDependence on MMR
O⁶-Guanine5-10%MGMT (direct reversal)Mutagenic → Cytotoxic via futile repair cyclesRequired for cytotoxicity
N⁷-Guanine60-80%BER (rapid)Primarily mutagenic, contributes to cytotoxicity when BER overwhelmedNot required
N³-Adenine9-20%BER (rapid)Strong replication block → Direct cytotoxicityNot required

Role of Spontaneous Hydrolysis in Prodrug Activation

TMZ functions as a chemically stable prodrug that undergoes spontaneous, non-enzymatic activation through pH-dependent hydrolysis. The activation cascade begins with ring opening at physiological pH (7.4), where TMZ undergoes hydrolytic conversion to 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). This intermediate exhibits limited stability (half-life ≈ 2 minutes) and spontaneously decomposes into two components: the biologically inert 5-aminoimidazole-4-carboxamide (AIC) and the highly reactive methyldiazonium ion – the ultimate DNA-methylating species [2] [7] [10].

The activation kinetics follow first-order kinetics with pronounced pH dependence. Below pH 7, TMZ maintains remarkable stability (half-life > 24 hours), enabling oral administration without significant gastric degradation. At physiological pH (7.4), the hydrolysis rate accelerates dramatically, with TMZ exhibiting a plasma half-life of approximately 1.8 hours. This pH-sensitive activation profile creates an intrinsic targeting mechanism for tumor environments. Glioblastomas frequently develop local acidosis (pH 6.5-7.0) due to glycolytic metabolism (Warburg effect), which moderately accelerates TMZ activation. However, the intracellular pH of cancer cells (≈7.4) remains significantly higher than the extracellular tumor microenvironment, creating a compartmentalized activation gradient that favors intracellular DNA alkylation [3] [10].

The chemical transformation pathway demonstrates exceptional independence from hepatic metabolism or enzymatic processing. This unique activation mechanism bypasses cytochrome P450 systems, reducing pharmacokinetic variability and drug-drug interactions. The methyldiazonium ion generated possesses an extremely short half-life (0.4 seconds), confining its DNA-damaging effects to sites proximal to its generation. This spatial limitation contributes to both the drug's specificity and its limited penetration into poorly vascularized tumor regions [7] [10].

Table 2: Hydrolysis Kinetics of Temozolomide and Metabolites

CompoundChemical StabilityHalf-Life at pH 7.4Reactive Species GeneratedDependence on Enzymes
Temozolomide (TMZ)Stable at acidic pH (<6)1.8 hoursMTICNon-enzymatic
MTICHighly unstable~2 minutesMethyldiazonium ion + AICNon-enzymatic
Methyldiazonium IonExtremely reactive0.4 secondsDNA adductsNon-enzymatic

pH-Dependent Metabolic Conversion to MTIC and Methyldiazonium Ion

The activation efficiency of TMZ exhibits profound sensitivity to hydrogen ion concentration, governed by the reaction:TMZ + H₂O → MTIC → Methyldiazonium⁺ + AICMathematical modeling reveals that TMZ hydrolysis rate constants (k₁) increase exponentially with pH following the relationship:k₁ = k₁₀ * e^(λ₁ * pH)where k₁₀ = 1.1 × 10⁻⁷ h⁻¹ and λ₁ = 2.09 [3]. Conversely, MTIC decomposition (k₂) demonstrates an inverse relationship:k₂ = k₂₀ * e^(-λ₂ * pH)with k₂₀ = 292 h⁻¹ and λ₂ = 0.31 [3]. This divergent pH dependence creates a narrow optimal pH window (6.8-7.5) where TMZ activation and MTIC decomposition kinetics maximize DNA damage differential between tumor and normal cells [3].

The tumor microenvironment significantly modulates TMZ efficacy through pH gradients. Advanced glioblastomas develop extracellular acidosis (pH 6.5-7.0) due to lactate overproduction, while maintaining neutral intracellular pH (≈7.4) through upregulated proton transporters. Computational modeling demonstrates that this transmembrane pH gradient creates preferential drug activation within cancer cells: intracellular TMZ conversion to methyldiazonium exceeds extracellular conversion by 2.7-fold at physiological extracellular pH [3]. This compartmentalization effect provides a therapeutic advantage by concentrating DNA damage within tumor cells. Mathematical simulations further reveal that small, well-vascularized tumors exhibit higher intracellular pH than larger hypoxic tumors, potentially explaining their enhanced TMZ susceptibility [3].

The therapeutic implications of pH dependence have inspired novel combination strategies. Experimental models demonstrate that pharmacological alkalinization of tumor intracellular pH using proton pump inhibitors (e.g., pantoprazole) or sodium bicarbonate significantly potentiates TMZ cytotoxicity [3]. Nanotechnology approaches exploit pH differentials through pH-responsive drug carriers that release TMZ or its analogs preferentially in the acidic tumor microenvironment. For example, chitosan-based nanoparticles functionalized with tumor-targeting ligands demonstrate enhanced stability at physiological pH (t₁/₂ increased 7-fold versus free TMZ) while releasing payload specifically in acidic tumor regions [8]. These approaches leverage the fundamental chemistry of TMZ activation to overcome physiological barriers to drug delivery.

Table 3: Impact of pH on TMZ Activation and Cellular Response

pH ParameterEffect on TMZ ActivationEffect on DNA DamageTherapeutic Implications
Extracellular Acidosis (pH 6.5-7.0)Moderate acceleration of TMZ hydrolysisReduced due to slower MTIC decompositionMay protect peripheral tumor cells
Neutral Intracellular pH (7.4)Optimal MTIC→methyldiazonium conversionMaximal DNA adduct formationCreates activation differential across plasma membrane
Pharmacological AlkalinizationAccelerates activation kineticsIncreases differential damage between tumor/normal cellsEmerging combination strategy with proton modulators
Acidic Intracellular pH (<7.0)Severely impaired MTIC decompositionSignificantly reduced despite TMZ penetrationMajor resistance mechanism in hypoxic regions

Properties

CAS Number

85622-95-3

Product Name

Mitozolomide

IUPAC Name

3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Molecular Formula

C7H7ClN6O2

Molecular Weight

242.62 g/mol

InChI

InChI=1S/C7H7ClN6O2/c8-1-2-14-7(16)13-3-10-4(5(9)15)6(13)11-12-14/h3H,1-2H2,(H2,9,15)

InChI Key

QXYYYPFGTSJXNS-UHFFFAOYSA-N

SMILES

C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N

Solubility

H2O 0.0 (mg/mL)
Buffer, pH 4 0.0 (mg/mL)
Buffer, pH 9 <= 0.7 (mg/mL)
EtOH 0.0 (mg/mL)
DMA <= 4.9 (mg/mL)
DMSO <= 5.1 (mg/mL)
CHCl3 <= 0.7 (mg/mL)
EtOAc 0.0 (mg/mL)
t-BuOH 0.0 (mg/mL)
90% BuOH <= 0.8 (mg/mL)
Ether 0.0 (mg/mL)
THF <= 2.0 (mg/mL)

Synonyms

8-carbamoyl-3-(2-chloroethyl)imidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one
CCRG 81010
CCRG-81010
M and B 39565
M and B-39565
mitozolomide
NSC 353451
NSC-353451

Canonical SMILES

C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N

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